

# 4-methylundecane critical properties comparison with alkanes

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## Compound Focus: 4-Methylundecane

CAS No.: 2980-69-0

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## Critical Properties Comparison of Selected Alkanes

The following table summarizes the critical properties of **4-methylundecane** alongside other alkanes for comparison. Data for **4-methylundecane** are calculated values, while data for linear alkanes are typically experimentally derived [1] [2].

IUPAC Name	Common Name	Molecular Formula	Molecular Weight (g/mol)	Critical Temperature, Tc (K)	Critical Pressure, Pc (kPa)	Critical Volume, Vc (m <sup>3</sup> /kmol)
4-methylundecane	-	C <sub>12</sub> H <sub>26</sub>	170.33 [1]	637.74 [2]	1792.42 [2]	0.702 [2]
n-undecane	Undecane	C <sub>11</sub> H <sub>24</sub>	156.30 [1]	-	-	-
n-dodecane	Dodecane	C <sub>12</sub> H <sub>26</sub>	170.33 [1]	216 [1]	-	-
n-decane	Decane	C <sub>10</sub> H <sub>22</sub>	142.28 [1]	174 [1]	-	-
2-methylundecane	-	C <sub>12</sub> H <sub>26</sub>	170.33 [1]	-	-	-

## Methodologies for Determining Critical Properties

### Experimental Challenges and Indirect Methods

For heavy hydrocarbons like C10 and above, direct experimental determination of critical properties is challenging due to **thermal decomposition** at high temperatures before the critical point is attained [3]. This has led to reliance on predictive methods.

- **Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID):** This method separates and identifies compounds in a mixture [4]. The Kováts Retention Index (KRI) can be used to relate a compound's retention time to its properties [5]. For alkanes, this data can determine Abraham model solute descriptors, enabling the prediction of physicochemical properties like critical points [5].
- **Dynamic Olfactometry and Chemical Characterization:** While primarily for odor analysis, this method involves bubbling an inert gas through a substance and analyzing the vapor. GC-MS/FID characterizes volatile organic compounds (VOCs), identifying specific alkanes present in emissions [4].

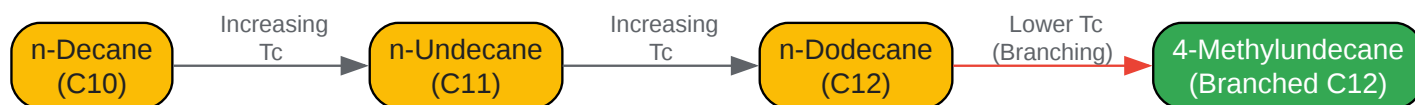
### Computational Molecular Simulations

Molecular simulations predict macroscopic system properties by modeling atomic-level interactions [3].

- **Force-Fields:** Simulations use mathematical models to calculate potential energy. The **TraPPE (Transferable Potentials for Phase Equilibria)** force-field is particularly accurate for predicting critical properties of n-alkanes [3].
- **Volume-Expansion Molecular Dynamics (VEMD):** This method starts with a liquid-phase system in an elongated box and uses canonical (NVT) molecular dynamics to achieve vapor-liquid equilibrium, allowing for the estimation of critical points [3].

## Relationship of Alkane Structure to Critical Temperature

The diagram below illustrates the general trend between the carbon chain length of linear alkanes and their critical temperature, and where the branched isomer **4-methylundecane** fits in.



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## Interpretation Guide for Researchers

- **Branched vs. Linear Isomers:** Branching in an alkane molecule generally reduces intermolecular van der Waals forces compared to its linear isomer. This typically results in a **lower critical temperature (Tc)** for branched alkanes, as illustrated in the diagram above.
- **Data Sources and Reliability:** Be aware that many properties for heavy hydrocarbons, especially for specific branched compounds like **4-methylundecane**, are **calculated** (e.g., via the Joback method) rather than experimentally measured [2]. Always verify the origin of data for critical applications.
- **Application in Models:** Critical properties are essential parameters for Equations of State (EOS) like Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK), which are widely used in the pharmaceutical and petroleum industries for process design involving phase equilibria [3].

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To cite this document: Smolecule. [4-methylundecane critical properties comparison with alkanes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b562483#4->

methylundecane-critical-properties-comparison-with-alkanes]

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